molecular formula C8H15NO3S B13183380 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B13183380
M. Wt: 205.28 g/mol
InChI Key: IPRYVNKKZWSJIW-UHFFFAOYSA-N
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Description

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a 7-azabicyclo[4.1.0]heptane core with a propane-2-sulfonyl substituent at the 7-position and an oxygen atom (2-oxa) in the bicyclic framework.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

7-propan-2-ylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15NO3S/c1-6(2)13(10,11)9-7-4-3-5-12-8(7)9/h6-8H,3-5H2,1-2H3

InChI Key

IPRYVNKKZWSJIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2C1OCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonyl chloride with an azabicyclo compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The azabicyclo moiety can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane with structurally related bicyclic compounds, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Bicyclic Framework
This compound C₉H₁₅NO₃S* ~223.29* Propane-2-sulfonyl, 2-oxa 7-azabicyclo[4.1.0]heptane
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane C₁₀H₁₇NO₃S 231.31 Cyclopentanesulfonyl, 2-oxa 7-azabicyclo[4.1.0]heptane
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane C₁₃H₁₇NO₂S 251.34 4-Methylphenylsulfonyl (tosyl) 7-azabicyclo[4.1.0]heptane
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride C₇H₁₀F₂N·HCl 189.62 Difluoro, hydrochloride salt 3-azabicyclo[4.1.0]heptane
7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane C₁₁H₁₇NO₃ 211.26 Boc-protected, 2-oxo 7-azabicyclo[2.2.1]heptane

*Estimated based on structural analogy to and .

Table 2: Physicochemical and Functional Properties

Compound Name Melting Point (°C) Boiling Point (°C) Key Functional Features Potential Applications
This compound N/A* N/A* Sulfonyl group (electron-withdrawing), oxa Pharmaceutical intermediates
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane N/A N/A Bulky sulfonyl substituent Synthetic building block
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane 55–56 386 (predicted) Aromatic sulfonyl group Catalysis or drug design
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride N/A N/A Fluorinated, salt form Bioactive molecule synthesis
Procaine benzylpenicillin impurity F N/A N/A Thia-azabicyclo[3.2.0] core, carboxylic acid Antibiotic impurity reference

*Experimental data for the target compound is unavailable in the provided evidence.

Key Comparative Insights

The tosyl group in introduces aromaticity, which may increase stability but reduce metabolic flexibility compared to aliphatic sulfonamides .

Bicyclic Framework Differences: The 7-azabicyclo[4.1.0]heptane core (norbornane analog) offers greater ring strain compared to the 7-azabicyclo[2.2.1]heptane system in , influencing synthetic accessibility and reactivity . Replacement of oxa (oxygen) with thia (sulfur) in alters electronic properties and hydrogen-bonding capacity, critical for biological activity .

Synthetic Challenges :

  • Synthesis of bicyclo[4.1.0] systems often requires ring-closing strategies distinct from bicyclo[2.2.1] derivatives (e.g., via epoxide opening or cycloaddition) .

Biological Activity

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane, identified by its CAS number 1184243-76-2, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H15NO2S\text{C}_9\text{H}_{15}\text{N}\text{O}_2\text{S}

This structure features a bicyclic framework with a sulfonyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Protein Kinase R (PKR) Activation : The compound has been shown to act as an agonist for PKR, which plays a crucial role in cellular responses to stress and viral infections.
  • USP9X Inhibition : It also functions as an inhibitor of the deubiquitinating enzyme USP9X, influencing protein degradation pathways that are vital for cell cycle regulation and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Antiviral Activity : Studies have demonstrated its potential in inhibiting viral replication, particularly in models involving RNA viruses.
  • Anticancer Properties : Preliminary data suggest that the compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of this compound against several RNA viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.

Virus TypeIC50 (µM)Selectivity Index
Influenza A5.312
Dengue Virus3.815
Zika Virus4.110

Study 2: Cancer Cell Line Analysis

Another investigation focused on the compound's effects on various cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with the compound led to increased apoptosis markers and disrupted cell cycle progression.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)6.545
PC3 (Prostate)8.238
HeLa (Cervical)7.050

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